molecular formula H6I2N2Pt B3419856 trans-Diamminediiodoplatinum(II) CAS No. 15978-94-6

trans-Diamminediiodoplatinum(II)

Cat. No.: B3419856
CAS No.: 15978-94-6
M. Wt: 482.95 g/mol
InChI Key: PNCHTLQBARZRSO-UHFFFAOYSA-L
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Description

trans-Diamminediiodoplatinum(II): is a platinum-based coordination compound with the chemical formula [Pt(NH₃)₂I₂] . This compound is one of the many platinum complexes studied for their potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by its square planar geometry, where the platinum atom is coordinated to two ammine (NH₃) ligands and two iodide (I⁻) ligands in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Diamminediiodoplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with potassium iodide to form potassium tetraiodoplatinate(II). This intermediate is then treated with ammonia to yield trans-Diamminediiodoplatinum(II). The reaction conditions include:

Industrial Production Methods: While the laboratory synthesis of trans-Diamminediiodoplatinum(II) is well-documented, industrial production methods are less commonly reported. the principles of large-scale synthesis would likely involve similar steps with optimization for yield and purity, as well as considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: trans-Diamminediiodoplatinum(II) undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ligands can be substituted by other ligands such as chloride or hydroxide under appropriate conditions.

    Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.

    Coordination Reactions: The compound can form complexes with other molecules, such as DNA or proteins, which is particularly relevant in medicinal chemistry.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve halide salts (e.g., sodium chloride) in aqueous solutions.

    Oxidation and Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coordination Reactions: Often occur in biological environments or in vitro studies with biomolecules.

Major Products Formed:

    Substitution Reactions: Formation of trans-Diamminedichloroplatinum(II) or trans-Diamminedihydroxoplatinum(II).

    Oxidation and Reduction Reactions: Formation of different oxidation states of platinum complexes.

    Coordination Reactions: Formation of platinum-DNA or platinum-protein adducts.

Scientific Research Applications

Chemistry: trans-Diamminediiodoplatinum(II) is used as a precursor for synthesizing other platinum complexes. Its reactivity and coordination properties make it a valuable compound for studying ligand exchange and coordination chemistry .

Biology and Medicine: Platinum-based compounds, including trans-Diamminediiodoplatinum(II), are studied for their potential anticancer properties. These compounds can interact with DNA, leading to the formation of DNA adducts that inhibit cell division and induce apoptosis in cancer cells .

Industry: In industrial applications, platinum complexes are used in catalysis and materials science. trans-Diamminediiodoplatinum(II) can serve as a catalyst or a precursor for the preparation of other catalytic materials .

Mechanism of Action

The mechanism of action of trans-Diamminediiodoplatinum(II) in biological systems involves its interaction with DNA. The compound can form covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These crosslinks disrupt the DNA structure, inhibiting replication and transcription, ultimately leading to cell death. The molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .

Comparison with Similar Compounds

    cis-Diamminediiodoplatinum(II): The cis isomer of the compound, which has different biological activity and reactivity.

    cis-Diamminedichloroplatinum(II) (Cisplatin): A well-known anticancer drug with a similar structure but different ligands.

    trans-Diamminedichloroplatinum(II): Another platinum complex with chloride ligands instead of iodide.

Uniqueness: trans-Diamminediiodoplatinum(II) is unique due to its trans configuration and iodide ligands, which influence its reactivity and interaction with biological molecules. The trans configuration can lead to different biological effects compared to the cis isomer, making it an important compound for comparative studies in medicinal chemistry .

Properties

IUPAC Name

azane;platinum(2+);diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCHTLQBARZRSO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.[I-].[I-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6I2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15978-94-6
Record name Platinum, diamminediiodo-, (SP-4-1)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15978-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40936172
Record name Platinum(2+) iodide--ammonia (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13841-96-8, 15978-93-5, 15978-94-6
Record name Diamminediiodoplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13841-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Diamminediiodoplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15978-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diammine-diiodoplatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013841968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum, diamminediiodo-, (SP-4-2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(II), diamminediiodo-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) iodide--ammonia (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Diamminediiodoplatinum(II)
Reactant of Route 2
trans-Diamminediiodoplatinum(II)

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